
4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine is a chemical compound that features a 1,3-benzodioxole ring system fused with a tetrahydropyran ring and an amine group. The 1,3-benzodioxole moiety is a structural fragment found in many natural and synthetic compounds known for their broad spectrum of biological activities, including sedative, hypotensive, anticonvulsant, antibacterial, antitumor, and spasmolytic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine typically begins with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile using bis(2-chloroethyl) ether in dimethylformamide in the presence of sodium hydroxide at 70–75°C. This reaction yields 4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-carbonitrile, which is then reduced with lithium tetrahydroaluminate to produce the key intermediate, [4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Lithium tetrahydroaluminate: Used for the reduction of nitriles to amines.
Aryloxymethyloxiranes: Used for substitution reactions to form aryloxypropanol derivatives.
Major Products Formed
[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methanamine: An intermediate product formed during the reduction process.
1-(Aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols: Formed through substitution reactions.
Scientific Research Applications
4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine has been studied for its potential antioxidant activity. Derivatives of this compound have been synthesized and evaluated for their biological activities, including antioxidant properties . The compound’s structural features make it a valuable candidate for research in medicinal chemistry, particularly in the development of new therapeutic agents with diverse biological activities.
Mechanism of Action
The exact mechanism of action of 4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine is not well-documented. compounds containing the 1,3-benzodioxole moiety are known to interact with various molecular targets and pathways, leading to their observed biological activities. The amine group in the compound may also play a role in its interaction with biological targets, contributing to its overall mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-{[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}-2-chloroacetamide: A derivative synthesized from the same intermediate.
1-(Aryloxy)-3-({[4-(1,3-benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl}amino)propan-2-ols: Another derivative formed through substitution reactions.
Uniqueness
4-(1,3-Benzodioxol-5-yl)tetrahydropyran-4-amine is unique due to its combination of the 1,3-benzodioxole ring system and the tetrahydropyran ring with an amine group. This structural arrangement imparts distinct biological activities and makes it a valuable compound for further research and development in medicinal chemistry.
Properties
CAS No. |
1094218-38-8 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(1,3-benzodioxol-5-yl)oxan-4-amine |
InChI |
InChI=1S/C12H15NO3/c13-12(3-5-14-6-4-12)9-1-2-10-11(7-9)16-8-15-10/h1-2,7H,3-6,8,13H2 |
InChI Key |
YATJMXJGGKOEIY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(C2=CC3=C(C=C2)OCO3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B12282091.png)
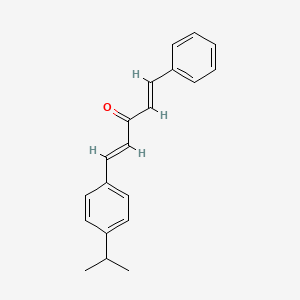

![1,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12282110.png)
![3-Bromo-6,7-dihydro-1H-[1,4]dioxino[2,3-f]indazole](/img/structure/B12282120.png)
![6-Methoxyimidazo[1,2-A]pyridine-3-carbonitrile](/img/structure/B12282123.png)
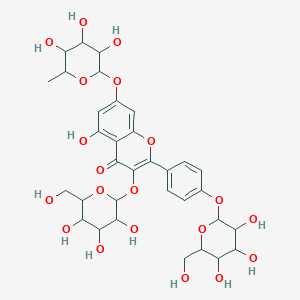
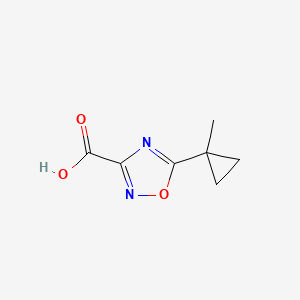
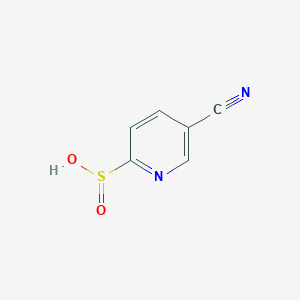

![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B12282158.png)
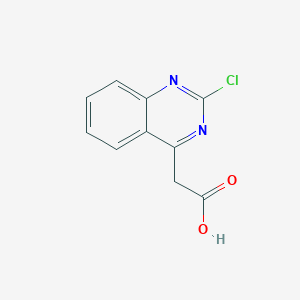
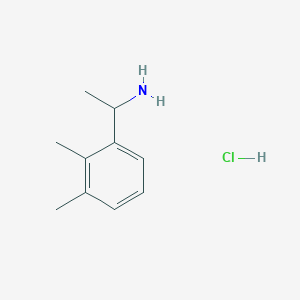
![3-[4-(tert-Butoxycarbonyl)piperidin-1-yl]-3-hydroxypropano](/img/structure/B12282171.png)
